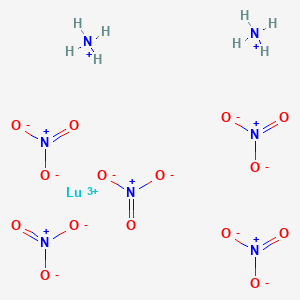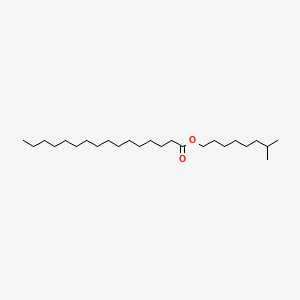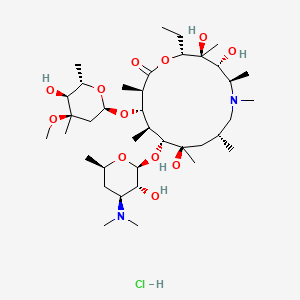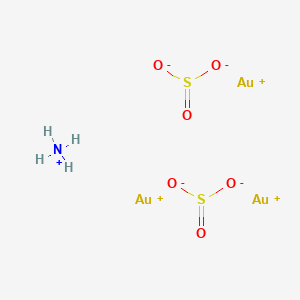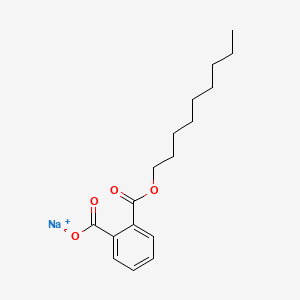
2-(2-(2-Butoxyethoxy)ethoxy)ethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(2-Butoxyethoxy)ethoxy)ethylamine is an organic compound with the molecular formula C10H23NO3. It is a member of the class of compounds known as glycol ethers, which are widely used as solvents in various industrial applications. This compound is characterized by the presence of a butoxy group attached to a triethylene glycol chain, which is further connected to an ethylamine group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2-Butoxyethoxy)ethoxy)ethylamine typically involves the reaction of triethylene glycol monobutyl ether with ethylenediamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction can be represented as follows:
C4H9O(CH2CH2O)3H+NH2CH2CH2NH2→C4H9O(CH2CH2O)3CH2CH2NH2+H2O
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-(2-Butoxyethoxy)ethoxy)ethylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into simpler amines or alcohols.
Substitution: The ethylamine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield butoxyethoxyacetic acid, while reduction can produce butoxyethoxyethanol.
Scientific Research Applications
2-(2-(2-Butoxyethoxy)ethoxy)ethylamine has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and reagent in various organic synthesis reactions.
Biology: The compound is employed in the preparation of biological buffers and as a stabilizing agent in biochemical assays.
Medicine: It is investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: The compound is used in the production of surfactants, emulsifiers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(2-(2-Butoxyethoxy)ethoxy)ethylamine involves its interaction with various molecular targets and pathways. The ethylamine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their structure and function. Additionally, the glycol ether chain can enhance the solubility and stability of the compound in aqueous and organic environments.
Comparison with Similar Compounds
Similar Compounds
2-(2-Butoxyethoxy)ethanol: A glycol ether with similar solvent properties but lacking the ethylamine group.
Triethylene glycol monobutyl ether: Similar structure but without the ethylamine functionality.
Diethylene glycol monobutyl ether: A related compound with a shorter glycol chain.
Uniqueness
2-(2-(2-Butoxyethoxy)ethoxy)ethylamine is unique due to the presence of both the butoxyethoxy chain and the ethylamine group. This combination imparts distinct chemical and physical properties, making it versatile for various applications in research and industry.
Properties
CAS No. |
85030-57-5 |
|---|---|
Molecular Formula |
C10H23NO3 |
Molecular Weight |
205.29 g/mol |
IUPAC Name |
2-[2-(2-butoxyethoxy)ethoxy]ethanamine |
InChI |
InChI=1S/C10H23NO3/c1-2-3-5-12-7-9-14-10-8-13-6-4-11/h2-11H2,1H3 |
InChI Key |
LXLXYIZJFSMUMX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCCOCCOCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




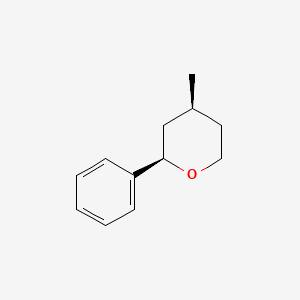

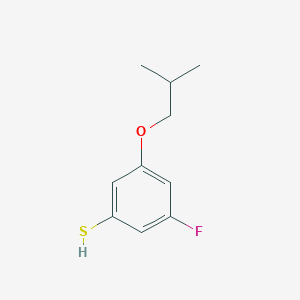

![3-Methyl-1-[2-(4-nitrophenyl)-2-oxoethyl]pyridin-1-ium iodide](/img/structure/B12645481.png)

